3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15308174
InChI: InChI=1S/C19H18Cl2FNO4S/c1-27-18-16(20)8-13(9-17(18)21)19(24)23(15-5-6-28(25,26)11-15)10-12-3-2-4-14(22)7-12/h2-4,7-9,15H,5-6,10-11H2,1H3
SMILES:
Molecular Formula: C19H18Cl2FNO4S
Molecular Weight: 446.3 g/mol

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC15308174

Molecular Formula: C19H18Cl2FNO4S

Molecular Weight: 446.3 g/mol

* For research use only. Not for human or veterinary use.

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide -

Specification

Molecular Formula C19H18Cl2FNO4S
Molecular Weight 446.3 g/mol
IUPAC Name 3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-4-methoxybenzamide
Standard InChI InChI=1S/C19H18Cl2FNO4S/c1-27-18-16(20)8-13(9-17(18)21)19(24)23(15-5-6-28(25,26)11-15)10-12-3-2-4-14(22)7-12/h2-4,7-9,15H,5-6,10-11H2,1H3
Standard InChI Key VSGYWYJWWCYDQU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3)Cl

Introduction

3,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide is a synthetic organic compound belonging to the benzamide class. It features a complex molecular structure with multiple functional groups, including dichloro substituents, a methoxy group, and a tetrahydrothiophene ring with a 1,1-dioxide group. These structural characteristics contribute to its potential reactivity and biological activity.

Synthesis

The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide typically involves several multi-step organic reactions. Optimization of reaction conditions and purification methods is crucial for efficient synthesis on an industrial scale. Techniques like chromatography are often employed for purification.

Biological Activity and Potential Applications

Compounds with similar structures often exhibit significant pharmacological properties, such as anticancer, antidepressant, and analgesic effects. The unique combination of chlorine substituents and thiophene rings in this compound may enhance its bioactivity, making it a candidate for further pharmacological studies.

Potential Applications

Field of ApplicationPotential Use
Medicinal ChemistryTherapeutic agent due to its potential bioactivity
AgrochemicalsPossible use in pest control or plant protection
ResearchTool for studying biological interactions and pharmacodynamics

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
3,5-DichlorobenzamideContains dichloro substituents but lacks thiopheneAnticancer activity
N-(4-Methoxybenzyl)benzamideSimilar benzamide structure without sulfurAntidepressant effects
4-EthoxybenzamideEthoxy group present but simpler structureAnalgesic properties

These comparisons highlight the uniqueness of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide due to its complex thiophene ring and dual chlorine substituents, which may confer distinct biological properties not found in simpler analogs.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for determining its potential therapeutic uses. Interaction studies typically focus on its binding affinity to enzymes and receptors, which can modulate signaling pathways and influence metabolic processes.

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